

7-Epi Lincomycin Hydrochloride: A Comprehensive Technical Profile

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Compound of Interest

Compound Name: 7-Epi lincomycin hydrochloride

Cat. No.: B1675471

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of **7-Epi lincomycin hydrochloride**, a known impurity and epimer of the antibiotic lincomycin. The following sections detail its physicochemical characteristics, outline experimental protocols for their determination, and illustrate its relationship with the parent compound through a logical workflow diagram. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development, analysis, and quality control of lincomycin-related pharmaceutical products.

Core Physical and Chemical Properties

7-Epi lincomycin hydrochloride is a stereoisomer of lincomycin hydrochloride, differing in the configuration at the 7th position. This structural variation can influence its physical and biological properties. A summary of its key physical and chemical data is presented below.

Property	Data
Chemical Name	Methyl 6,8-dideoxy-6-[[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-L-threo- α -D-galacto-octopyranoside hydrochloride
Synonyms	(7S)-Lincomycin Hydrochloride, Epilincmoycin Hydrochloride, U 20244E Hydrochloride
CAS Number	26389-84-4
Molecular Formula	C ₁₈ H ₃₄ N ₂ O ₆ S · HCl
Molecular Weight	443.00 g/mol
Appearance	White to Off-White Solid
Melting Point	>159°C (decomposition)[1]
Solubility	Slightly soluble in Methanol and Water[1]
Storage Conditions	Hygroscopic, -20°C Freezer, Under inert atmosphere[1]

Experimental Protocols

The determination of the physical properties of active pharmaceutical ingredients (APIs) and their impurities is crucial for quality control and formulation development. Standardized experimental protocols are employed to ensure accuracy and reproducibility.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Methodology:

- **Sample Preparation:** A small amount of the finely powdered, dry **7-Epi lincomycin hydrochloride** is packed into a capillary tube to a height of 2-3 mm.

- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or similar device, which consists of a heated block with a thermometer and a viewing lens.
- **Heating and Observation:** The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (e.g., 1-2°C per minute) with a fresh sample.
- **Data Recording:** The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Solubility Determination (Shake-Flask Method)

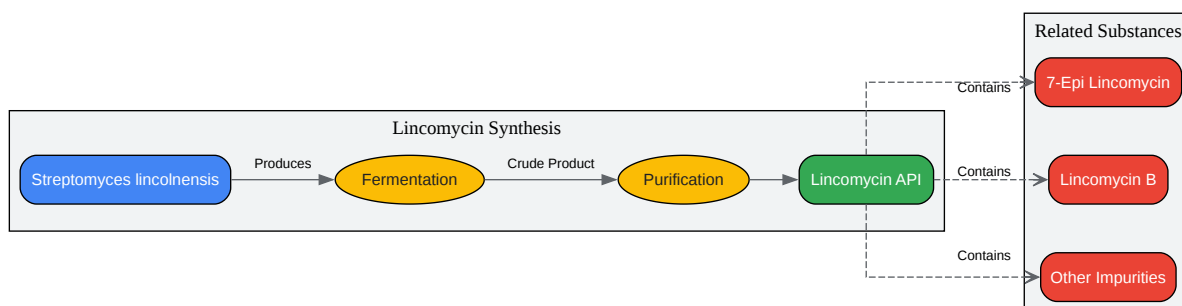
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

- **Sample Preparation:** An excess amount of **7-Epi lincomycin hydrochloride** is added to a known volume of the desired solvent (e.g., water, methanol, ethanol) in a sealed container. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.
- **Equilibration:** The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.
- **Phase Separation:** After equilibration, the undissolved solid is separated from the solution by centrifugation or filtration. Care must be taken to avoid any transfer of solid particles into the liquid phase.
- **Analysis:** The concentration of **7-Epi lincomycin hydrochloride** in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The analysis should be performed in triplicate to ensure accuracy.

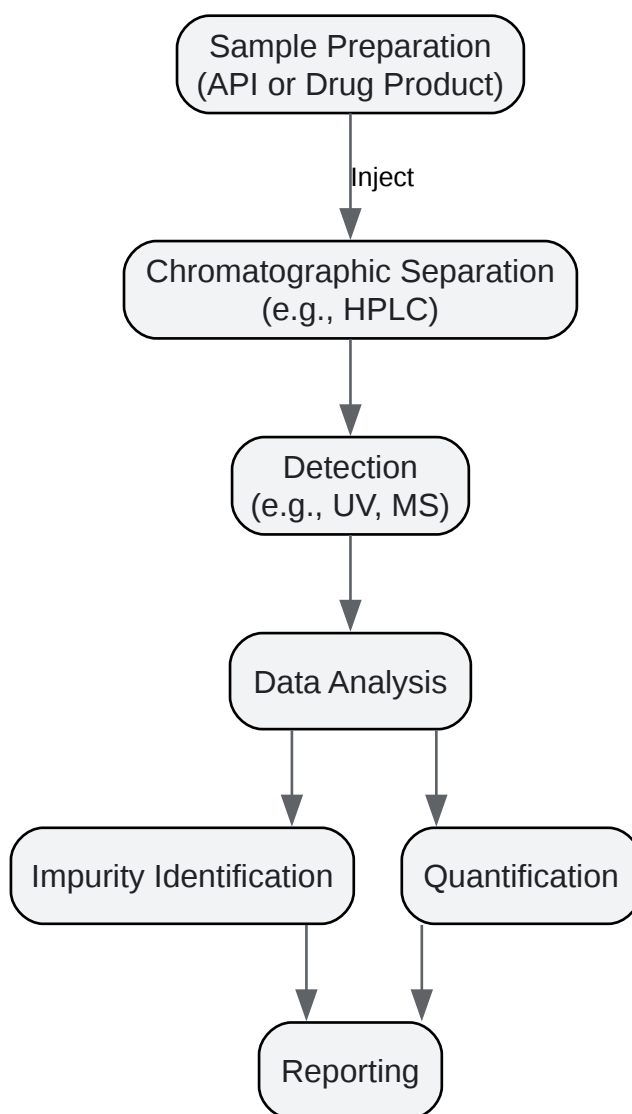
Lincomycin and its Impurities: An Analytical Perspective

As an epimer, 7-Epi lincomycin is a critical impurity to monitor in the production of lincomycin. The following diagrams illustrate the relationship between lincomycin and its related substances and a general workflow for their analysis.



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Caption: Relationship between Lincomycin API and its common impurities.



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Caption: General workflow for pharmaceutical impurity analysis.

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References

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